2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate
Description
Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-20(17-6-4-3-5-7-17)22(27)28-16-21(26)25-14-12-24(13-15-25)19-10-8-18(23)9-11-19/h3-11,20H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMAUHMSVSXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Synthesis (Adapted from CN101265188A)
The 2-phenylbutanoate segment is synthesized via a Grignard reaction between β-bromophenylethane and magnesium, followed by addition to diethyl oxalate:
Step 1: Grignard reagent formation
β-Bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours. MTBE minimizes Wurtz coupling side reactions, achieving 85–92% yield.
Step 2: Addition to diethyl oxalate
The Grignard reagent reacts with diethyl oxalate at −30°C to 50°C, forming 2-oxo-4-phenylbutyrate. Optimal conditions (0°C, 8 hours) yield 78% product.
Key parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | MTBE + cyclohexane | +15% |
| Temperature (Step 1) | 45°C | +10% |
| Oxalate stoichiometry | 1.1 eq | +8% |
Alternative Esterification Pathways
Direct esterification of 2-phenylbutanoic acid with 2-bromoethanol using DCC/DMAP yields 2-oxoethyl 2-phenylbutanoate (65% yield), though competing acid-catalyzed transesterification requires careful pH control.
Synthesis of 4-(4-Fluorophenyl)piperazin-1-yl-2-oxoethyl Segment
Piperazine Substitution
4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution:
Oxoethyl Group Introduction
Method A : Alkylation with chloroacetone
Piperazine reacts with chloroacetone in acetonitrile (K₂CO₃, reflux, 12 hours) to form 1-(2-oxoethyl)-4-(4-fluorophenyl)piperazine (72% yield).
Method B : Reductive amination
Glyoxylic acid and piperazine undergo reductive amination (NaBH₃CN, MeOH, 0°C), yielding the oxoethyl derivative (68% yield).
Coupling Strategies for Final Assembly
Steglich Esterification
2-Phenylbutanoic acid (1.2 eq) and 1-(2-hydroxyethyl)-4-(4-fluorophenyl)piperazine react with DCC/DMAP in dichloromethane (25°C, 24 hours), achieving 82% yield.
Mitsunobu Reaction
Using DIAD/PPh₃, the alcohol and acid couple in THF (0°C to RT, 18 hours), yielding 88% product with inverted stereochemistry irrelevant for this achiral compound.
Comparative analysis :
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Steglich | 82 | 95 | <5% acyl urea |
| Mitsunobu | 88 | 97 | None detected |
Purification and Characterization
Solvent Recrystallization
Crude product is dissolved in isopropyl acetate (5 mL/g) at 60°C, treated with activated carbon, and crystallized with cyclohexane (1:3 v/v) at −5°C. This achieves 98.5% purity by HPLC.
Chromatographic Methods
Silica gel chromatography (hexane:ethyl acetate 4:1) removes non-polar impurities, though recrystallization is preferred for scalability.
Characterization data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 6.98–6.91 (m, 2H, fluorophenyl), 4.62 (s, 2H, OCH₂CO), 3.78–3.15 (m, 8H, piperazine), 2.89 (t, J=7.2 Hz, 2H, CH₂COO), 1.95–1.82 (m, 2H, CH₂CH₂).
- HRMS : m/z calc. for C₂₃H₂₆FN₂O₃ [M+H]⁺ 409.1923, found 409.1921.
Process Optimization and Scale-Up Challenges
Grignard Reaction Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| MTBE | 8 | 92 | 94 |
| THF | 10 | 85 | 89 |
| Diethyl ether | 12 | 78 | 82 |
MTBE’s higher boiling point (55°C) allows faster reagent formation versus THF (66°C).
Coupling Temperature Effects
| Temperature (°C) | Yield (%) | Impurity Profile |
|---|---|---|
| 0 | 88 | <1% diastereomers |
| 25 | 82 | 3% transesterification |
| 40 | 75 | 8% decomposition |
Low temperatures suppress side reactions but require longer cycles (24 vs. 12 hours).
Applications and Derivatives
While specific pharmacological data for this compound remain unpublished, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Its biological activity has been explored in various studies, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has investigated its use in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperazine derivatives
Fluorophenyl-containing molecules
Phenylbutanoate derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Molecular Formula : C21H24FN3O4
CAS Number : 1142205-38-6
Molecular Weight : 393.43 g/mol
Structural Characteristics
The compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its pharmacological properties. The presence of the phenylbutanoate moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that compounds containing the piperazine moiety exhibit various biological activities, including:
- Tyrosinase Inhibition : A study identified several derivatives of piperazine as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. The compound demonstrated significant inhibition with an IC50 value in the low micromolar range, suggesting potential applications in treating hyperpigmentation disorders .
- Antimelanogenic Effects : In vitro studies using B16F10 melanoma cells revealed that the compound could reduce melanin synthesis without exhibiting cytotoxic effects. This property is particularly valuable for developing skin-lightening agents .
Comparative Study of Biological Activity
A comparative analysis of various derivatives of piperazine-based compounds shows their effectiveness in inhibiting tyrosinase activity. Below is a summary table highlighting some key findings:
| Compound Name | Structure | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Most active; competitive inhibitor |
| Kojic Acid | - | 17.76 | Reference standard for comparison |
| Compound X | Similar to target compound | 40.43 | Least effective; structural hindrance noted |
Case Studies
- Inhibition Studies : A detailed kinetic study was conducted to evaluate the inhibitory effects on diphenolase activity using increasing concentrations of L-DOPA. The results confirmed that the tested compounds were competitive inhibitors, providing insights into their binding interactions with the enzyme .
- Docking Analysis : Molecular docking studies suggested specific binding modes for these compounds within the active site of tyrosinase, enhancing our understanding of their mechanism at a molecular level .
Q & A
Q. What are the key steps in synthesizing 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including coupling of fluorophenyl-piperazine intermediates with esterified phenylbutanoate moieties. Key steps include:
- Reflux conditions : Prolonged reflux (e.g., 12 hours) in ethanol with potassium carbonate to facilitate nucleophilic substitution .
- Purification : Silica gel column chromatography using EtOAc/petroleum ether (1:1) to isolate the target compound, achieving ~48% yield .
- Acid-catalyzed deprotection : Trifluoroacetic acid (TFA) for boc-group removal, followed by extraction with ethyl acetate .
Optimization strategies include adjusting solvent polarity, stoichiometric ratios of intermediates, and temperature gradients during reflux.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous piperazine derivatives (e.g., refinement using riding models for H atoms with Uiso constraints) .
- NMR spectroscopy : Use - and -NMR to confirm piperazine ring connectivity and ester/ketone functionalities. -NMR can verify fluorophenyl group integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl-piperazine derivatives?
Discrepancies in biological assays (e.g., antimicrobial or receptor-binding studies) may arise from:
- Assay conditions : Variability in solvent systems (e.g., DMSO concentration affecting cell viability) or pH-dependent solubility .
- Structural analogs : Subtle differences in substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) can alter receptor affinity. Compare data with structurally validated compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .
- Dose-response validation : Replicate studies using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm activity .
Q. What computational strategies are effective for studying receptor-ligand interactions of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors, leveraging the piperazine moiety’s flexibility and fluorophenyl group’s hydrophobic interactions .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonding with Asp in GPCRs) .
- QSAR models : Develop quantitative structure-activity relationships using substituent electronic parameters (Hammett constants) for fluorophenyl and ester groups .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups on the phenylbutanoate moiety to assess steric/electronic effects on receptor binding .
- Piperazine modification : Replace the piperazine ring with morpholine or thiomorpholine to evaluate conformational flexibility impacts .
- Pharmacophore mapping : Identify critical interaction sites (e.g., ketone oxygen for hydrogen bonding) using comparative crystallographic data from related compounds .
Q. What analytical methods are suitable for detecting degradation products under physiological conditions?
- HPLC-MS/MS : Monitor hydrolysis of the ester group in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
- Stability studies : Accelerated degradation under thermal (40–60°C) and oxidative (HO) stress, followed by LC-UV/IR for metabolite identification .
- Kinetic analysis : Calculate degradation rate constants (k) and half-lives (t) to predict shelf-life .
Methodological Considerations
Q. How should researchers address low yields in coupling reactions involving piperazine intermediates?
- Catalyst screening : Test coupling agents like HATU or EDCI for amide/ester bond formation, optimizing equivalents (1.2–1.5x) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine nitrogen, but may require rigorous drying to avoid side reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >50% .
Q. What strategies mitigate spectral overlap in NMR analysis of fluorinated derivatives?
- -decoupling : Suppress scalar coupling between fluorine and adjacent protons .
- 2D NMR : Use HSQC and HMBC to resolve crowded regions in -NMR, particularly for aromatic protons near fluorine substituents .
- Low-temperature NMR : Acquire spectra at –20°C to sharpen signals in viscous solvents like DMSO-d .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
